N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a fluorophenyl piperazine moiety, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the attachment of the benzyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide include other benzyl-substituted piperazine derivatives and pyrimidine-based compounds. Examples include:
- N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide
- 2-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine
- N-benzyl-2-(pyrimidin-4-ylthio)acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential biological activity, while the piperazine and pyrimidine moieties contribute to its versatility in various applications .
Properties
Molecular Formula |
C23H24FN5OS |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-benzyl-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H24FN5OS/c24-19-8-4-5-9-20(19)28-10-12-29(13-11-28)21-14-23(27-17-26-21)31-16-22(30)25-15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,30) |
InChI Key |
XIABLMZMLRBJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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